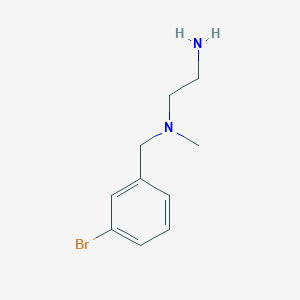

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine

Description

N1-(3-Bromobenzyl)-N1-methylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a methyl group and a 3-bromobenzyl moiety on one nitrogen atom. This compound is of interest due to its structural versatility, which allows for modifications impacting electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

N'-[(3-bromophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFMZMOEZVLHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with N-methylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the benzyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in organic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation could produce N-oxides or other oxidized products.

Scientific Research Applications

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, similar compounds have been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparison

Key Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Amine Basicity (pKa) |

|---|---|---|---|

| N1-(3-Bromobenzyl)-N1-Me-EDA | 243.15 | 2.5–3.0 | 7.5–8.0 |

| N1-(3-Chlorobenzyl)-N1-Me-EDA | 198.69 | 2.0–2.5 | 7.8–8.3 |

| N1-(4-Methoxyphenyl)-N2,N2-Me2-EDA | 208.28 | 1.5–2.0 | 8.5–9.0 |

| N1-(4-Nitrophenyl)-N2,N2-Me2-EDA | 223.25 | 1.0–1.5 | 5.5–6.0 |

Spectroscopic Features

- 1H NMR :

- 13C NMR :

- Bromo benzyl carbons resonate at δ 120–140, with C-Br at δ 125–130. Chloro analogs show C-Cl at δ 115–120 .

Biological Activity

N1-(3-bromobenzyl)-N1-methylethane-1,2-diamine is a compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 229.14 g/mol. The presence of a bromobenzyl group contributes to its reactivity, while the methylethane-1,2-diamine backbone provides sites for nucleophilic substitution reactions. These structural features are crucial for its interaction with biological targets.

The biological effects of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.

- Receptor Binding : Its bromobenzyl group can interact with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues.

These interactions are essential for modulating biological pathways and exerting therapeutic effects.

Antimicrobial Studies

A study on structurally similar compounds highlighted their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. This suggests that this compound could potentially share similar antimicrobial properties.

| Compound Name | Activity | Target Organisms |

|---|---|---|

| Compound A | Strong | S. aureus |

| Compound B | Moderate | E. coli |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. For example, diamines have been tested for their ability to inhibit the proliferation of breast and lung cancer cells. While direct studies on this compound are needed, these findings suggest a potential for anticancer activity.

Potential Applications

Due to its unique structure and preliminary findings regarding its biological activity, this compound has potential applications in several fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial or anticancer agents.

- Biochemical Research : As a probe for studying enzyme activities and protein interactions.

- Industrial Applications : In the synthesis of specialty chemicals with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.